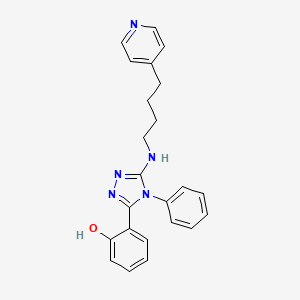
2-(4-Phenyl-5-((4-(4-pyridinyl)butyl)amino)-4H-1,2,4-triazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenyl-5-((4-(4-pyridinyl)butyl)amino)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenyl-5-((4-(4-pyridinyl)butyl)amino)-4H-1,2,4-triazol-3-yl)phenol typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include rigorous purification steps to achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Phenyl-5-((4-(4-pyridinyl)butyl)amino)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a phenolic derivative, while substitution could introduce new functional groups at specific positions on the triazole ring.
Applications De Recherche Scientifique
2-(4-Phenyl-5-((4-(4-pyridinyl)butyl)amino)-4H-1,2,4-triazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Phenyl-5-((4-(4-pyridinyl)butyl)amino)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
3-amino-4-arylpyridin-2(1H)-one derivatives: Studied for their antioxidant and luminescent properties.
Uniqueness
What sets 2-(4-Phenyl-5-((4-(4-pyridinyl)butyl)amino)-4H-1,2,4-triazol-3-yl)phenol apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
82619-98-5 |
|---|---|
Formule moléculaire |
C23H23N5O |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2-[4-phenyl-5-(4-pyridin-4-ylbutylamino)-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C23H23N5O/c29-21-12-5-4-11-20(21)22-26-27-23(28(22)19-9-2-1-3-10-19)25-15-7-6-8-18-13-16-24-17-14-18/h1-5,9-14,16-17,29H,6-8,15H2,(H,25,27) |
Clé InChI |
FGRIGRJOVRDSLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=C2NCCCCC3=CC=NC=C3)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


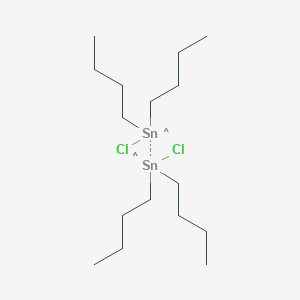

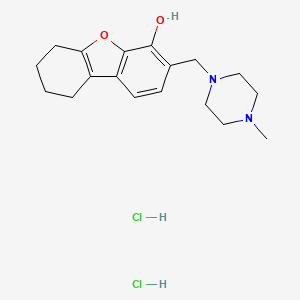

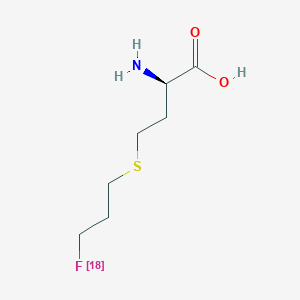
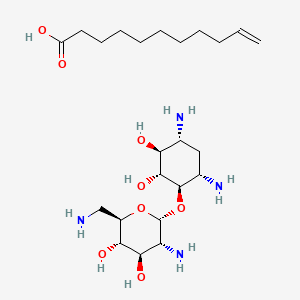
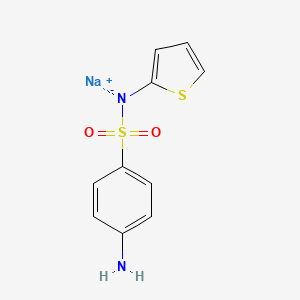
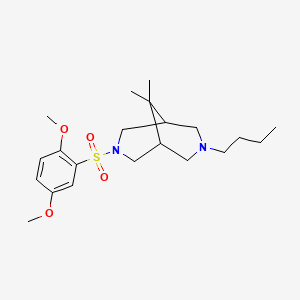
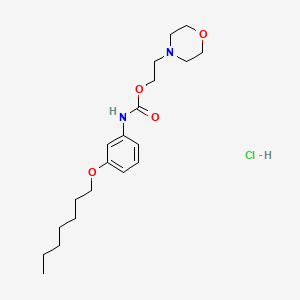
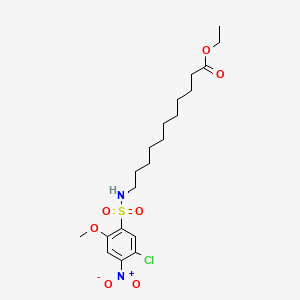
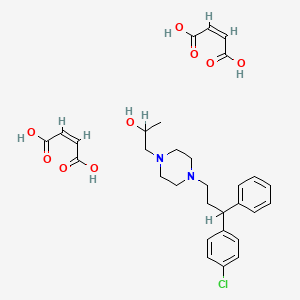
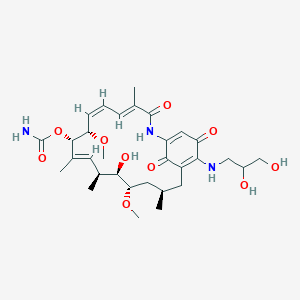
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)

